N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride
Description
N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a carboxamide group, and a phenoxybutyl side chain, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S.ClH/c1-3-12(19-14-7-5-4-6-11(14)2)8-16-15(18)13-9-20-10-17-13;/h4-7,12-13,17H,3,8-10H2,1-2H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITLXLWGMRLUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1CSCN1)OC2=CC=CC=C2C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine or a cysteine derivative with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenoxybutyl Side Chain: The phenoxybutyl side chain is introduced through a nucleophilic substitution reaction, where 2-methylphenol reacts with a butyl halide in the presence of a base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the thiazolidine intermediate with an appropriate amine or amide under dehydrating conditions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenoxybutyl side chain can participate in nucleophilic substitution reactions, where the phenol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxybutyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating various diseases, although specific applications would require extensive research and clinical trials.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The phenoxybutyl side chain and thiazolidine ring may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-methylphenoxy)ethyl]-1,3-thiazolidine-4-carboxamide
- N-[2-(2-chlorophenoxy)butyl]-1,3-thiazolidine-4-carboxamide
- N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxylic acid
Uniqueness
N-[2-(2-methylphenoxy)butyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
